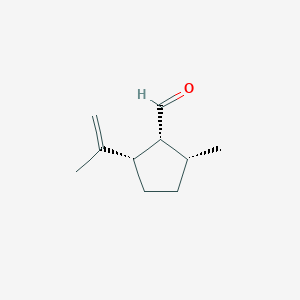

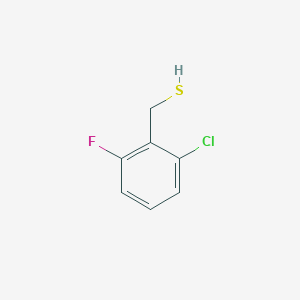

(2-Chloro-6-fluorophenyl)methanethiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of (2-Chloro-6-fluorophenyl)methanethiol and related compounds involves complex chemical processes, including electrophilic difluoro(phenylthio)methylation of allylsilanes using bromodifluoro(phenylthio)methane and silver hexafluoroantimonate, which leads to the generation and stabilization of α-fluorocarbocations (Betterley, Surawatanawong, Prabpai, Kongsaeree, Kuhakarn, Pohmakotr, & Reutrakul, 2013). Additionally, efficient nucleophilic fluoromethylation and subsequent transformation of alkyl and benzyl halides using fluorobis(phenylsulfonyl)methane showcases a versatile methodology for synthesizing this compound (Prakash, Chacko, Vaghoo, Shao, Gurung, Mathew, & Olah, 2009).

Molecular Structure Analysis

The molecular structure of compounds closely related to (2-Chloro-6-fluorophenyl)methanethiol reveals intricate details about their geometry and electron distribution. For instance, studies on fluorinated trithioether compounds have elucidated X-ray structures, highlighting the significance of the conformation and arrangement of fluorophenyl groups in determining molecular properties (Arroyo, Bernès, Calixto, & Gómez, 2006).

Chemical Reactions and Properties

Chemical reactions involving (2-Chloro-6-fluorophenyl)methanethiol derivatives exhibit a range of reactivities and outcomes. The electrophilic difluoro(phenylthio)methylation reaction is a pivotal step in synthesizing these compounds, providing insights into their chemical reactivity and stability. The generation and reactivity of α-fluorocarbocations are fundamental to understanding the chemical behavior of these molecules (Betterley et al., 2013).

Physical Properties Analysis

The physical properties of (2-Chloro-6-fluorophenyl)methanethiol and similar compounds are intricately linked to their molecular structure. The conformation and spatial arrangement of the fluorophenyl groups significantly influence their physical characteristics, including solubility, melting points, and crystallinity (Arroyo et al., 2006).

Chemical Properties Analysis

The chemical properties of these compounds are defined by their reactivity towards various chemical reagents and conditions. The nucleophilic fluoromethylation process exemplifies the chemical versatility and potential applications of (2-Chloro-6-fluorophenyl)methanethiol derivatives in synthesizing a wide range of fluorinated organic molecules (Prakash et al., 2009).

Applications De Recherche Scientifique

Surface Chemistry and Self-Assembled Monolayers

Research has explored the formation of self-assembled monolayers (SAMs) on gold electrodes using thiols, including (2-Chloro-6-fluorophenyl)methanethiol analogs. These SAMs have been investigated for their electrochemical and optical properties, providing insights into the blocking behavior of gold surfaces and the interaction of these surfaces with redox probes. Studies demonstrate that the structural and surface properties of these monolayers can significantly influence their electrochemical responses and fluorescence emissions, indicating potential applications in sensor technology and surface modification processes (Pak et al., 2011).

Catalysis and Synthesis

The catalytic synthesis of methanethiol from hydrogen sulfide and carbon monoxide has been investigated using vanadium-based catalysts. This research highlights the efficiency of these catalysts in producing methanethiol at optimized conditions, offering a pathway to generate this compound for various industrial applications. Such studies underline the role of catalyst composition and reaction conditions in optimizing product selectivity and yield (Mul et al., 2003).

Fluorescence and Photophysical Studies

Investigations into the fluorescence properties of molecules related to (2-Chloro-6-fluorophenyl)methanethiol have provided valuable insights into their optical behaviors. These studies have shown how the incorporation of fluorophenyl groups into molecules can influence their emission spectra and quantum yields, suggesting applications in the development of new fluorescent materials and probes for bioimaging and analytical chemistry (Zhang et al., 2017).

Advanced Materials

The synthesis and application of novel compounds, including those derived from (2-Chloro-6-fluorophenyl)methanethiol, have been explored for the development of advanced materials. For instance, fluorinated metal-organic frameworks (MOFs) have been designed for high methane storage capacity, highlighting the potential of incorporating fluorinated building blocks for enhancing material properties (Zhao et al., 2019).

Propriétés

IUPAC Name |

(2-chloro-6-fluorophenyl)methanethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFS/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFPTJWQPHMUEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CS)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343286 |

Source

|

| Record name | (2-Chloro-6-fluorophenyl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloro-6-fluorophenyl)methanethiol | |

CAS RN |

170924-52-4 |

Source

|

| Record name | (2-Chloro-6-fluorophenyl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 170924-52-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B70767.png)

![1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine](/img/structure/B70775.png)

![1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene](/img/structure/B70777.png)

![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B70790.png)

![(2S)-N-[(2S,3R,4R)-3-hydroxy-5-[[(2S)-1-[(2-hydroxy-4-methoxyphenyl)methylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]-3,3-dimethyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]butanamide](/img/structure/B70793.png)